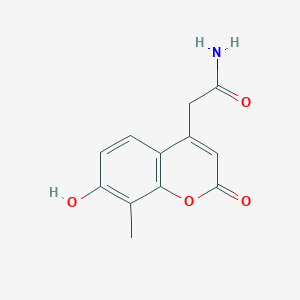

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-9(14)3-2-8-7(4-10(13)15)5-11(16)17-12(6)8/h2-3,5,14H,4H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSDERGBGZQYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Solvent: Common solvents used in the synthesis include ethanol or methanol.

Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical profiles of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide can be contextualized by comparing it to structurally related coumarin-acetamide derivatives and other acetamide-containing compounds. Key comparisons are summarized below:

Key Structural Determinants of Activity

The 8-methyl group introduces steric effects that could modulate interactions with hydrophobic enzyme pockets, a feature absent in 4-methyl analogues like those reported by Shah et al. .

Acetamide Linker: The acetamide moiety is a common feature in compounds targeting enzymes (e.g., MAO, AChE) and receptors (e.g., FPR2).

Comparative Pharmacological Profiles: Anti-Diabetic Potential: Compound 83 (7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime) outperforms the target compound in silico for α-amylase inhibition, suggesting that the 8-carbaldehyde oxime group enhances binding specificity . Anticancer Activity: Derivatives with 7-oxy substituents (e.g., 4a–4g) show moderate cytotoxicity, likely due to improved solubility but reduced target affinity compared to hydroxylated coumarins . Enzyme Inhibition: Acetamide coumarins with 4-methyl groups (e.g., N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide) exhibit carbonic anhydrase IX/XII inhibition, whereas the target compound’s 8-methyl group may redirect selectivity toward other targets .

Research Findings and Implications

Biological Potential: The target compound’s combination of 7-hydroxy and 8-methyl groups may optimize both solubility and target engagement, bridging gaps observed in analogues with 7-oxy or 4-methyl substituents . Computational docking studies are recommended to compare its binding modes with α-amylase/α-glucosidase and cancer-related targets (e.g., carbonic anhydrases).

Limitations of Analogues: Derivatives with 7-oxy groups (e.g., 4a–4g) show reduced enzyme affinity despite better solubility, underscoring the hydroxyl group’s importance in polar interactions . Pyridazinone acetamides, while potent FPR2 agonists, lack the coumarin scaffold’s inherent photostability and low toxicity profile .

Biological Activity

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide, a derivative of flavonoids, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is part of a larger class of flavonoid acetamides that exhibit diverse pharmacological effects due to their unique structural characteristics.

The molecular formula for this compound is C13H12O5, with a molecular weight of 248.23 g/mol. Its structure features a chromenone backbone, which is essential for its biological activity.

Antioxidant Activity

Research indicates that flavonoid acetamides possess significant antioxidant properties. The antioxidant capacity of this compound can be evaluated using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values for these compounds typically range from 31.52 to 198.41 µM, demonstrating their ability to scavenge free radicals effectively .

Anti-inflammatory Effects

Flavonoid derivatives have been studied for their anti-inflammatory properties. The presence of hydroxyl groups in the structure enhances the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential application in treating inflammatory diseases.

Anticancer Potential

The anticancer effects of this compound have been investigated in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and the activation of caspases .

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) reveals that modifications in the hydroxyl and methylene groups significantly influence the biological activity of flavonoid acetamides. The introduction of an acetamide group enhances hydrogen bonding capabilities, which is crucial for interaction with biological targets .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Core Synthesis : Begin with a chromen-2-one scaffold derived from salicylaldehyde derivatives and β-ketoesters under basic conditions. Introduce hydroxy and methyl groups via selective hydroxylation/methylation. The acetamide moiety is formed via acetylation (e.g., acetic anhydride) or coupling with amines .

- Optimization : Key parameters include solvent choice (e.g., acetonitrile for polar intermediates), base selection (K₂CO₃ for mild conditions), and temperature control (room temperature for stability-sensitive steps). Monitor reaction progress via TLC and purify intermediates using column chromatography .

- Example Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chromenone formation | Salicylaldehyde + β-ketoester, NaOH, EtOH, reflux | 65-70 |

| Acetamide coupling | Acetic anhydride, pyridine, 50°C | 80-85 |

Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic methods?

- Methodology :

- NMR/FTIR : Confirm hydroxyl (δ 10-12 ppm in ¹H NMR, ~3200 cm⁻¹ in IR) and acetamide (δ 2.0-2.5 ppm for CH₃, 1680 cm⁻¹ for C=O) groups. Chromenone carbonyl appears at δ 160-180 ppm in ¹³C NMR .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and carbonyl groups). Compare with databases like Cambridge Structural Database (CSD) .

- Example Data :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR | δ 2.3 (s, CH₃), δ 6.8-7.5 (aromatic H) |

| X-ray | Space group P2₁/c, Z = 4, R-factor < 0.05 |

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology :

- Dose-Dependent Assays : Test across concentrations (1–100 µM) in cellular models (e.g., HepG2 for cytotoxicity, DPPH/ABTS for antioxidant activity). Include positive controls (e.g., ascorbic acid) .

- Mechanistic Profiling : Use ROS-sensitive probes (e.g., DCFH-DA) and gene expression analysis (Nrf2/Keap1 pathway) to differentiate pro-oxidant vs. antioxidant modes .

- Data Analysis Example :

| Concentration (µM) | Antioxidant Activity (%) | Cytotoxicity (%) |

|---|---|---|

| 10 | 85 ± 3 | 5 ± 1 |

| 50 | 60 ± 5 | 25 ± 3 |

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets like COX-2 or EGFR?

- Methodology :

- Docking Workflow : Prepare ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Validate with co-crystallized ligands (e.g., celecoxib). Analyze binding poses and affinity scores (ΔG ≤ -7 kcal/mol suggests strong binding) .

- MD Simulations : Run 100 ns simulations (AMBER/NAMD) to assess stability of ligand-receptor complexes .

- Example Results :

| Target | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| COX-2 | -8.2 | Arg120, Tyr355 |

| EGFR | -7.5 | Met793, Lys745 |

Q. What are the critical considerations for designing SAR studies with structurally related chromenone derivatives?

- Methodology :

- Library Design : Modify substituents (e.g., replace 8-methyl with chloro or methoxy) and assess activity changes. Use cheminformatics tools (e.g., RDKit) to calculate descriptors (logP, polar surface area) .

- Activity Cliffs : Identify regions where minor structural changes lead to significant potency shifts (e.g., hydroxyl vs. methoxy at position 7) .

- SAR Table :

| Derivative | R₁ (Position 7) | R₂ (Position 8) | IC₅₀ (µM) COX-2 |

|---|---|---|---|

| Parent | OH | CH₃ | 12.5 |

| Analog 1 | OCH₃ | CH₃ | 45.0 |

| Analog 2 | OH | Cl | 8.3 |

Data Contradiction Analysis

Q. How can discrepancies in solubility and stability data across studies be addressed?

- Methodology :

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility testing. Assess stability under UV light (photodegradation) and thermal stress (40–60°C) via HPLC .

- Interlaboratory Validation : Share samples between labs to control for instrumentation variability (e.g., NMR field strength, column batch in HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.